An In-depth Technical Guide to 4,6-dichloro-3-methoxy-2-methylpyridine
An In-depth Technical Guide to 4,6-dichloro-3-methoxy-2-methylpyridine
Abstract
This whitepaper provides a comprehensive technical overview of 4,6-dichloro-3-methoxy-2-methylpyridine, a key heterocyclic intermediate in contemporary synthetic chemistry. The CAS number for this compound is 1019929-89-5.[1] This guide delves into its critical physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its applications, particularly as a building block in the development of pharmacologically active agents. Furthermore, this document details essential analytical methods for quality control and summarizes crucial safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are fundamental components in a vast array of functional molecules, ranging from pharmaceuticals and agrochemicals to materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. 4,6-dichloro-3-methoxy-2-methylpyridine emerges as a highly functionalized building block, offering multiple reaction sites for further chemical elaboration. The strategic placement of chloro, methoxy, and methyl groups on the pyridine ring allows for selective and diverse chemical transformations, making it a valuable precursor in multi-step syntheses. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate metabolic pathways.[2]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The key properties of 4,6-dichloro-3-methoxy-2-methylpyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1019929-89-5 | [1] |
| Molecular Formula | C₇H₇Cl₂NO | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| IUPAC Name | 4,6-dichloro-3-methoxy-2-methylpyridine | [1] |
| Canonical SMILES | COC1=C(Cl)C=C(Cl)N=C1C | [1] |
| InChI | InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | [1] |
| InChI Key | WSWSMBKVLHIECU-UHFFFAOYSA-N | [1] |
| Purity | Typically >97% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized pyridines often involves multi-step sequences starting from readily available precursors. A representative synthesis of a structurally related compound, 4-chloro-3-methoxy-2-methylpyridine, involves the chlorination of 3-methoxy-2-methyl-4-pyrone using a chlorinating agent like phosphorus oxychloride.[3] This transformation is a cornerstone of pyridine synthesis and highlights the conversion of a pyrone ring into a chlorinated pyridine.
Representative Synthetic Protocol: Chlorination of a Pyridinone Precursor
The following protocol is a generalized procedure based on the known synthesis of similar chlorinated pyridines and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge 3-methoxy-2-methylpyridin-4(1H)-one (1 equivalent).
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Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the flask at 0°C with constant stirring. The use of excess POCl₃ often serves as both the reagent and the solvent.[3]
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Heating and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4,6-dichloro-3-methoxy-2-methylpyridine.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4,6-dichloro-3-methoxy-2-methylpyridine.
Role in Medicinal Chemistry and Drug Development
Halogenated and methoxy-substituted pyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The chloro-substituents on 4,6-dichloro-3-methoxy-2-methylpyridine can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.
This compound and its analogs are key intermediates in the synthesis of proton pump inhibitors, such as Pantoprazole.[3][4][5] Furthermore, related quinoline structures are pivotal in the development of PI3K/mTOR inhibitors, which are a class of targeted therapies for various cancers.[6] The presence of multiple reaction handles on 4,6-dichloro-3-methoxy-2-methylpyridine makes it an attractive starting material for generating libraries of compounds for drug discovery screening.
Analytical and Quality Control Protocols
To ensure the identity and purity of 4,6-dichloro-3-methoxy-2-methylpyridine, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.
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Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.
A typical quality control workflow would involve an initial structural confirmation by NMR and MS, followed by a purity assessment using HPLC.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety precautions must be observed when handling 4,6-dichloro-3-methoxy-2-methylpyridine.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on data for similar compounds, it should be treated as harmful if swallowed, and may cause skin and eye irritation.[7]
Conclusion
4,6-dichloro-3-methoxy-2-methylpyridine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it a strategic building block for accessing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and industrial applications.
References
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PubChem. 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
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Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]
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Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine. [Link]
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ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]
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